molecular formula C23H21N5O2 B2869573 6-amino-1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 896071-10-6

6-amino-1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B2869573
CAS No.: 896071-10-6
M. Wt: 399.454
InChI Key: RJSRJXCJDWRSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole-pyridine core. Its structure features:

  • 4-(4-Hydroxy-3-methoxyphenyl): A polar substituent with hydrogen-bonding capacity (hydroxyl) and electron-donating properties (methoxy).
  • 3-Methyl: A simple alkyl group enhancing hydrophobic interactions.
  • 5-Carbonitrile: An electron-withdrawing group influencing electronic distribution.
  • 6-Amino: A nucleophilic group enabling hydrogen bonding and derivatization.

Synthesis typically involves multi-component reactions (e.g., using aldehydes, malononitrile, and pyrazole precursors in ionic liquids or ethanol/DMF systems) .

Properties

IUPAC Name

6-amino-1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-12-5-7-16(9-13(12)2)28-23-20(14(3)27-28)21(17(11-24)22(25)26-23)15-6-8-18(29)19(10-15)30-4/h5-10,29H,1-4H3,(H2,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSRJXCJDWRSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=C(C(=N3)N)C#N)C4=CC(=C(C=C4)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyrazolo-pyridine and pyrano-pyrazole derivatives, focusing on substituent effects, synthesis, and properties.

Key Findings :

Substituent Impact on Reactivity :

  • Electron-withdrawing groups (e.g., nitro in , dinitrophenyl in ) increase electrophilicity, accelerating cyclization but may reduce solubility.
  • Hydroxy/methoxy groups (e.g., 4-hydroxy-3-methoxyphenyl in the target compound) enhance hydrogen bonding and solubility .

Synthetic Efficiency: Ionic liquids like [bmim][BF4] improve yields (93% in ) by facilitating one-pot reactions. Traditional reflux methods (e.g., ethanol/DMF) offer moderate yields (80%) but require longer reaction times .

Spectral and Crystallographic Data: 1H NMR: Aromatic protons in nitro-substituted analogs (e.g., δ 8.3 ppm in ) are downfield-shifted compared to methoxy/hydroxy analogs (δ 6.8–7.6 ppm) due to electron withdrawal. Crystal Structures: Monoclinic systems (e.g., space group C2/c for nitro derivatives) dominate, with π-stacking observed in nitro-phenyl-substituted compounds .

Hydroxy/methoxy-substituted derivatives (e.g., target compound) are explored for antioxidant or anti-inflammatory applications, though explicit data are lacking in the evidence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.